molecular formula C5H4ClNOS B2426880 2-Chloro-1-(isothiazol-4-yl)ethan-1-one CAS No. 2138034-19-0

2-Chloro-1-(isothiazol-4-yl)ethan-1-one

Cat. No. B2426880
CAS RN: 2138034-19-0
M. Wt: 161.6
InChI Key: VJQCALGVEOYCAZ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(isothiazol-4-yl)ethan-1-one” is a chemical compound with the molecular formula C5H4ClNOS . It is a derivative of isothiazole, a five-membered heterocyclic moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole is described . This compound is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(isothiazol-4-yl)ethan-1-one” is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is 1S/C5H4ClNOS/c6-3-4(8)5-1-2-7-9-5/h1-2H,3H2 .

Scientific Research Applications

Synthesis and Characterization of Agricultural Fungicides

2-Chloro-1-(isothiazol-4-yl)ethan-1-one has been used in the synthesis of prothioconazole, a promising agricultural fungicide. An efficient method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in this synthesis, involves nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole. The optimized reaction conditions afford near-quantitative yield, suitable for industrial application due to its high yield and facile preparation under mild conditions (H. Ji et al., 2017).

Synthesis of Novel Bioactive Compounds

Research has focused on synthesizing bioactive compounds using 2-Chloro-1-(isothiazol-4-yl)ethan-1-one derivatives. For instance, a process for synthesizing 1,2-benzisothiazoline-3-one by reacting chlorobenzonitrile and sodium methyl mercaptide with sulfuryl chloride has shown promising bacteriostatic activity, with a minimum inhibition concentration of 8 μg/mL (Liu Chun-xin, 2013).

Antiviral Research

The compound has been used in the synthesis of potential antiviral agents, especially against COVID-19. For example, a study synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, using 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one as a precursor. These compounds showed good docking scores to COVID-19 main protease, suggesting potential antiviral activity (Huda R. M. Rashdan et al., 2021).

Structural and Topological Studies

Isothiazole derivatives, closely related to 2-Chloro-1-(isothiazol-4-yl)ethan-1-one, have been studied for their structural, topological, and vibrational properties, especially in the context of antiviral activities. This research provides insights into the reactivities and behaviors of these compounds in different media, contributing significantly to the understanding of their biological activities (D. Romani et al., 2015).

Chemical and Structural Analysis

Further studies have explored the chemical and structural properties of isothiazole derivatives. These studies provide valuable information on the molecular geometries, synthesis methods, and potential applications of these compounds in various fields, including biological activities and catalysts for cross-coupling reactions (A. Kletskov et al., 2019).

properties

IUPAC Name

2-chloro-1-(1,2-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-7-9-3-4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQCALGVEOYCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(isothiazol-4-yl)ethan-1-one

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